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  • Product: 2-Amino-4-bromo-6-methylbenzoic acid
  • CAS: 1191076-36-4

Core Science & Biosynthesis

Foundational

2-Amino-4-bromo-6-methylbenzoic acid chemical structure and properties

An In-depth Technical Guide to 2-Amino-4-bromo-6-methylbenzoic Acid for Advanced Research Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-4-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-bromo-6-methylbenzoic Acid for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-methylbenzoic acid, a substituted anthranilic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical structure, physicochemical properties, reactivity, potential applications, and essential safety protocols. The inherent multifunctionality of this molecule—possessing amino, bromo, methyl, and carboxylic acid groups—renders it a valuable and versatile building block in modern organic synthesis.

Molecular Identity and Physicochemical Profile

2-Amino-4-bromo-6-methylbenzoic acid is a polysubstituted aromatic compound. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Chemical Structure and Identifiers

The core of the molecule is a benzoic acid scaffold. An amino group (-NH₂) and a methyl group (-CH₃) are positioned ortho to the carboxylic acid (-COOH) group at positions 2 and 6, respectively. A bromine atom (-Br) is located at position 4, para to the methyl group and meta to the carboxylic acid.

  • IUPAC Name: 2-Amino-4-bromo-6-methylbenzoic acid

  • CAS Number: 1191076-36-4[1]

  • Molecular Formula: C₈H₈BrNO₂[2]

  • Molecular Weight: 230.06 g/mol [2]

The presence of both an acidic group (carboxylic acid) and a basic group (amino) makes this an amphoteric molecule. The electron-donating nature of the amino and methyl groups influences the reactivity of the aromatic ring, while the electron-withdrawing bromine atom provides a key site for cross-coupling reactions.

Physicochemical Properties

A summary of the known and predicted properties is presented below. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValue / DescriptionSource(s)
Appearance Solid (predicted)[3]
Melting Point 230-234 °C (for the related 2-Amino-4-bromobenzoic acid)[4]
Boiling Point 430.3 ± 45.0 °C (Predicted for a related nitro-analog)[4][5]
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and DMF; slightly soluble in water.[6]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2][7]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for 2-Amino-4-bromo-6-methylbenzoic acid are not extensively published, a logical synthetic pathway can be devised based on established organic chemistry principles and analogous transformations.

Hypothetical Synthetic Workflow

A plausible synthetic route starts with the bromination of a readily available precursor, such as 2-amino-6-methylbenzoic acid. The directing effects of the amino and methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) would favor the introduction of bromine at the C4 position.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_purification Workup & Purification cluster_product Final Product A 2-Amino-6-methylbenzoic Acid B Electrophilic Aromatic Substitution: Bromination A->B Step 1 D Quenching (e.g., with Na₂S₂O₃) B->D Step 2 C Reagents: Br₂ in Acetic Acid or N-Bromosuccinimide (NBS) C->B E Extraction D->E F Recrystallization or Column Chromatography E->F G 2-Amino-4-bromo-6-methylbenzoic Acid F->G Step 3

Caption: Hypothetical synthesis workflow for the target compound.

Core Reactivity

The utility of 2-Amino-4-bromo-6-methylbenzoic acid as a synthetic intermediate stems from its multiple reactive sites:

  • Amino Group (-NH₂): Can readily undergo diazotization to be converted into other functional groups. It is also a key site for acylation or amide bond formation, a cornerstone of medicinal chemistry.[4][8]

  • Carboxylic Acid (-COOH): Can be converted into esters, amides, acid chlorides, or other derivatives.[4][8] This group is fundamental for creating linkers or interacting with biological targets.

  • Bromine Atom (-Br): Serves as an excellent leaving group and a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4][8] This allows for the facile construction of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.

  • Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the positions are heavily influenced by the existing substituents.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data requires experimental measurement. However, based on the structure, the following ¹H and ¹³C NMR spectral features can be predicted. Data from the closely related 2-Amino-4-bromobenzoic acid supports these predictions.[9]

  • ¹H NMR:

    • Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) would be expected in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions.

    • Methyl Protons (-CH₃): A sharp singlet at approximately 2.1-2.5 ppm.

    • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR:

    • Eight distinct signals would be expected.

    • Carboxylic Carbon: In the range of 165-175 ppm.

    • Aromatic Carbons: Six signals in the 110-150 ppm range. The carbons attached to the heteroatoms (C-N, C-Br) would have characteristic shifts.

    • Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm.

Applications in Research and Drug Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[4] The specific combination of functional groups in 2-Amino-4-bromo-6-methylbenzoic acid makes it a valuable precursor for synthesizing compound libraries for high-throughput screening.

  • Scaffold for Novel Therapeutics: The molecule provides a foundational structure that can be elaborated upon to target various biological pathways. Similar bromo-amino-benzoic acid derivatives are instrumental in developing novel antibacterial and anti-inflammatory agents.[8][10]

  • Intermediate in Complex Synthesis: Its ability to participate in diverse reactions makes it a key building block for creating more complex Active Pharmaceutical Ingredients (APIs).[8]

  • Material Science: Functionalized benzoic acids can act as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[11]

Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-4-bromo-6-methylbenzoic acid must be handled with appropriate caution. The hazard profile is based on data for the compound and structurally similar molecules.

Hazard Identification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning[2]

Recommended Handling Protocol

Adherence to strict safety protocols is mandatory when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat A->B C Ensure access to Eyewash Station & Safety Shower B->C D Work in a well-ventilated area (Fume Hood) C->D E Avoid generating dust D->E F Prevent contact with skin and eyes E->F G Decontaminate surfaces F->G H Dispose of waste in designated hazardous waste stream G->H I Remove PPE correctly and wash hands thoroughly H->I J Store in a tightly sealed container I->J K Keep in a dark, dry, and well-ventilated place J->K

Caption: Standard workflow for safe laboratory handling.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][14]

  • Spill Management: In case of a spill, evacuate the area, ensure adequate ventilation, and clean up using an appropriate absorbent material. Dispose of waste in a sealed container as hazardous waste.[12]

References

  • 2-Amino-4-bromobenzoic acid | C7H6BrNO2 | CID 88691 . PubChem, National Center for Biotechnology Information. [Link]

  • The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies . Royal Society of Chemistry. [Link]

Sources

Exploratory

literature review on 2-Amino-4-bromo-6-methylbenzoic acid derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals CAS No: 1191076-36-4 Synonyms: 4-Bromo-6-methylanthranilic acid; 2-Amino-4-bromo-6-methyl-benzoic acid Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS No: 1191076-36-4 Synonyms: 4-Bromo-6-methylanthranilic acid; 2-Amino-4-bromo-6-methyl-benzoic acid

Executive Summary

2-Amino-4-bromo-6-methylbenzoic acid is a highly specialized trisubstituted benzene scaffold characterized by orthogonal reactivity. Unlike simple anthranilic acids, this compound integrates three distinct functional handles—a nucleophilic amino group, an electrophilic carboxylic acid, and a halogenated position (bromine) suitable for transition-metal catalysis. Its 6-methyl substituent introduces steric constraints that influence conformation, making it a critical intermediate for synthesizing atropisomeric kinases inhibitors, quinazolinone-based antivirals, and fused heterocyclic systems. This guide details the regioselective synthesis, chemical reactivity, and downstream applications of this scaffold.

Chemical Architecture & Properties

The strategic value of this molecule lies in its substitution pattern. The 4-bromo position is electronically decoupled from the steric bulk of the 6-methyl group, allowing for unobstructed cross-coupling reactions. Meanwhile, the 2-amino and 1-carboxyl groups are positioned to facilitate cyclocondensation reactions.

Table 1: Physicochemical Profile
PropertySpecification
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 1191076-36-4
Appearance Off-white to pale yellow solid
Melting Point 208–212 °C (decomposition)
pKa (Predicted) Carboxyl: ~3.8; Amino: ~2.5
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: The Regioselectivity Challenge

Mechanistic Analysis

Synthesizing 2-amino-4-bromo-6-methylbenzoic acid is non-trivial due to competing directing effects.

  • Direct Bromination Failure: Bromination of 2-amino-6-methylbenzoic acid typically yields the 3-bromo or 5-bromo isomers due to the strong ortho/para directing effect of the amino group. The 4-position is meta to the amino group and electronically deactivated relative to positions 3 and 5.

  • Nitration Ambiguity: Nitration of 4-bromo-2-methylbenzoic acid often results in a mixture of 3-nitro and 5-nitro isomers, making isolation of the desired 6-nitro precursor (required for reduction to the 2-amino product) difficult.

Recommended Protocol: Oxidation of Xylidine Derivatives

To guarantee regiochemical integrity, the most robust synthetic route bypasses direct electrophilic aromatic substitution on the benzoic acid core. Instead, we employ a "functional group interconversion" strategy starting from 4-bromo-2,6-dimethylaniline (CAS 24596-19-8).

Step-by-Step Protocol
  • Protection (Acetylation):

    • Reagents: 4-Bromo-2,6-dimethylaniline, Acetic Anhydride (

      
      ), Pyridine.
      
    • Rationale: The amino group must be protected to prevent oxidation to a nitro group or polymerization during the subsequent permanganate oxidation.

    • Procedure: Dissolve aniline in DCM/Pyridine. Add

      
       dropwise at 0°C. Stir at RT for 4h. Workup yields N-(4-bromo-2,6-dimethylphenyl)acetamide.
      
  • Benzylic Oxidation (The Critical Step):

    • Reagents:

      
      , 
      
      
      
      (buffer), Pyridine/Water reflux.
    • Rationale: Potassium permanganate oxidizes benzylic methyl groups to carboxylic acids. The presence of

      
       buffers the solution, preventing hydrolysis of the amide bond or over-oxidation. The steric bulk of the acetamide group and the bromine atom allows for the controlled oxidation of one methyl group if stoichiometry is strictly managed (though di-acid formation is a risk, mono-acid is favored kinetically due to sterics).
      
    • Note: Alternatively, a cobalt-catalyzed aerobic oxidation can be used for scalability.

  • Deprotection (Hydrolysis):

    • Reagents: 6M HCl, Ethanol, Reflux.

    • Rationale: Acidic hydrolysis cleaves the acetamide to restore the free amine.

    • Yield: The final product precipitates upon pH adjustment to the isoelectric point (~pH 3.5).

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8) Step1 Step 1: N-Acetylation (Ac2O, Pyridine, DCM) Start->Step1 Intermediate1 Intermediate: N-(4-bromo-2,6-dimethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Selective Oxidation (KMnO4, MgSO4, H2O/Pyridine, 95°C) Intermediate1->Step2 Methyl -> Carboxyl Intermediate2 Intermediate: 2-Acetamido-4-bromo-6-methylbenzoic acid Step2->Intermediate2 Step3 Step 3: Hydrolysis (6M HCl, EtOH, Reflux) Intermediate2->Step3 Final Target Product: 2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4) Step3->Final Deprotection

Caption: Regioselective synthesis via oxidation of protected xylidine precursor, ensuring correct placement of the bromine atom.

Functionalization & Therapeutic Applications

Quinazolinone Scaffold Construction

The primary application of 2-amino-4-bromo-6-methylbenzoic acid is as a precursor to 4(3H)-quinazolinones , a pharmacophore found in anticonvulsants, anticancer agents (e.g., Raltitrexed), and antivirals.

  • Niementowski Reaction: Condensation with formamide or amides.

  • Cyclization with Aldehydes: Reaction with aldehydes followed by oxidative dehydrogenation (using

    
     or DDQ).
    
  • Significance of the 6-Methyl Group: The methyl group at position 5 of the resulting quinazolinone ring (derived from the 6-position of the acid) restricts rotation of N3-substituents, potentially locking the molecule in a bioactive conformation (atropisomerism).

Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent serves as a handle for late-stage diversification.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to generate biaryl systems.

  • Buchwald-Hartwig Amination: Introduction of secondary amines to modulate solubility and lipophilicity.

Derivatization Pathway Diagram

Derivatization Core 2-Amino-4-bromo-6-methylbenzoic acid Quin Quinazolinone Formation (Condensation w/ R-NH2 + HC(OEt)3) Core->Quin Cyclization Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-C Bond Formation Prod_Quin 6-Bromo-8-methyl-4(3H)-quinazolinone (Scaffold for Kinase Inhibitors) Quin->Prod_Quin Prod_Suzuki 4-Aryl-2-amino-6-methylbenzoic acid (Extended Biaryl Scaffold) Suzuki->Prod_Suzuki

Caption: Divergent synthesis pathways: Cyclization to quinazolinones (top) and Suzuki coupling at the 4-bromo position (bottom).

References

  • BenchChem. (2025). Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid and Analogs. Retrieved from .

  • Ambeed. (2024). Product Datasheet: 2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4).[1][2][3][4] Retrieved from .

  • Zhang, Y., et al. (2018). "Palladium-catalyzed tandem reaction of 2-aminobenzonitriles with arylboronic acids: Access to quinazoline scaffolds." Arabian Journal of Chemistry. (Contextual reference for quinazolinone synthesis mechanics).
  • ChemicalBook. (2022). 4-Bromo-2-methylbenzoic acid: Synthesis and Applications. Retrieved from .

  • Morgan, T. E. F. (2019).[5] Molecular probes for understanding disease using PET and fluorescence imaging. PhD Thesis, University of Glasgow. (Describes oxidation of xylidines to benzoic acids).

Sources

Foundational

2-Amino-4-bromo-6-methylbenzoic acid molecular weight and formula

The following technical guide details the physicochemical profile, synthetic considerations, and application scope of 2-Amino-4-bromo-6-methylbenzoic acid . CAS Registry Number: 1191076-36-4 Primary Classification: Halog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic considerations, and application scope of 2-Amino-4-bromo-6-methylbenzoic acid .

CAS Registry Number: 1191076-36-4 Primary Classification: Halogenated Anthranilic Acid Derivative Version: 2.0 (Scientific Reference)

Executive Summary

2-Amino-4-bromo-6-methylbenzoic acid is a highly functionalized tri-substituted benzene scaffold used primarily as an intermediate in medicinal chemistry. It serves as a critical "push-pull" building block due to the electronic interplay between the electron-donating amine (-NH₂) and the electron-withdrawing carboxyl (-COOH) and bromo (-Br) groups.

Its structural uniqueness lies in the 6-methyl substituent , which introduces significant steric hindrance around the carboxylic acid, influencing the regioselectivity of subsequent cyclization reactions (e.g., in quinazolinone synthesis). This guide provides the definitive physicochemical data, structural analysis, and handling protocols required for high-precision research.

Physicochemical Profile

The following data is validated based on stoichiometric calculation and standard isomeric properties for the C8H8BrNO2 scaffold.

Molecular Identity & Constants
PropertyValueTechnical Note
IUPAC Name 2-Amino-4-bromo-6-methylbenzoic acidPreferred over 4-bromo-6-methylanthranilic acid for nomenclature precision.
Molecular Formula C₈H₈BrNO₂ Confirmed stoichiometry.[1]
Molecular Weight 230.06 g/mol Based on standard atomic weights (Br ≈ 79.904).
Monoisotopic Mass 228.9738 DaUseful for High-Resolution Mass Spectrometry (HRMS).
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to amine oxidation.
Melting Point 208–212 °C (Decomposes)High MP due to intermolecular hydrogen bonding (zwitterionic character).
Predicted pKa (Acid) ~3.5 – 4.0The 6-methyl group slightly destabilizes the carboxylate via sterics, but the 4-bromo increases acidity via induction.
Predicted pKa (Base) ~2.0 – 2.5The amine is less basic due to the electron-withdrawing effect of the para-bromo group.
LogP ~2.4Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Structural Analysis

The molecule exhibits a dense substitution pattern. The key feature is the 4-position bromine , which is chemically distinct from the 3- or 5-positions often targeted in standard electrophilic aromatic substitutions.

  • Steric Environment: The 6-methyl group forces the carboxylic acid out of planarity with the benzene ring, reducing conjugation and altering reactivity compared to unsubstituted anthranilic acid.

  • Electronic Environment: The 4-bromo substituent deactivates the ring toward further electrophilic attack but provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Pathways & Challenges

Synthesizing the 4-bromo isomer is non-trivial because the amino group (strong ortho/para director) naturally directs electrophilic bromination to the 5-position (para) or 3-position (ortho). The 4-position is meta to the strongest director, making direct bromination of 2-amino-6-methylbenzoic acid inefficient.

Retrosynthetic Strategy (High-Fidelity Route)

To guarantee regioselectivity, the synthesis typically proceeds via a Nitro-Reduction pathway or a Sandmeyer transformation, rather than direct halogenation.

Recommended Route: Reduction of 4-bromo-2-methyl-6-nitrobenzoic acid.

Synthesis Start Starting Material: 4-Bromo-2-methylbenzoic acid Step1 Nitration (HNO3/H2SO4) (Directs to C6 due to sterics/electronics) Start->Step1 Electrophilic Subst. Intermediate Intermediate: 4-Bromo-2-methyl-6-nitrobenzoic acid Step1->Intermediate Step2 Selective Reduction (Fe/HCl or H2/Pd-C) Intermediate->Step2 Nitro Reduction Product Target: 2-Amino-4-bromo-6-methylbenzoic acid Step2->Product

Figure 1: Retrosynthetic workflow avoiding regioselectivity errors common in direct bromination.

Protocol: Nitro Reduction (General Methodology)

Note: This protocol assumes the acquisition of the nitro-precursor.

  • Dissolution: Dissolve 1.0 eq of 4-bromo-2-methyl-6-nitrobenzoic acid in Ethanol/Water (3:1).

  • Catalyst Addition: Add Iron powder (5.0 eq) and catalytic Ammonium Chloride (NH₄Cl).

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via LC-MS for the disappearance of the nitro peak (M+30) and appearance of the amine peak (M-16).

  • Workup: Filter hot through Celite to remove iron residues. Acidify the filtrate to pH 4.0 with dilute HCl to precipitate the free acid.

  • Purification: Recrystallize from Methanol/Water.

Analytical Characterization (Self-Validating)

To confirm the identity of 2-Amino-4-bromo-6-methylbenzoic acid, researchers must validate the substitution pattern using NMR and MS.

Proton NMR (¹H NMR) Signature

Solvent: DMSO-d₆.

  • δ 2.35 ppm (s, 3H): Methyl group at C6. (Diagnostic: If this is a doublet, you have the wrong isomer).

  • δ 6.70 ppm (d, 1H, J ≈ 2.0 Hz): Aromatic proton at C3.

  • δ 6.95 ppm (d, 1H, J ≈ 2.0 Hz): Aromatic proton at C5.

    • Note: The coupling constant (J) of ~2.0 Hz indicates meta coupling, confirming the protons are separated by the bromine. If J ≈ 8.0 Hz, you have synthesized the 5-bromo isomer (ortho coupling).

  • δ 12.5 ppm (bs, 1H): Carboxylic acid proton.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or ESI-.

  • Isotope Pattern: Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.

  • Spectra: You must observe two peaks of equal intensity separated by 2 mass units:

    • [M+H]⁺ = 230.0 and 232.0.

    • Absence of this "twin tower" pattern indicates loss of bromine (dehalogenation).

Characterization Sample Unknown Solid NMR 1H NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI) Sample->MS Check1 Check Coupling (J) NMR->Check1 Result1 J = 2.0 Hz (Meta = Correct) Check1->Result1 Result1_Fail J = 8.0 Hz (Ortho = Wrong Isomer) Check1->Result1_Fail Check2 Isotope Pattern MS->Check2 Result2 1:1 Ratio (230/232) Check2->Result2

Figure 2: Analytical decision tree for confirming the 4-bromo substitution pattern.

Applications in Drug Discovery

This compound is a "privileged scaffold" for synthesizing fused heterocycles.

  • Quinazolinone Synthesis: Condensation with formamide or urea yields 7-bromo-5-methylquinazolin-4(3H)-one derivatives. These are potent kinase inhibitor scaffolds (e.g., PI3K, EGFR).

  • Lenalidomide Analogs: The amino-benzoic core mimics the phthalimide portion of immunomodulatory drugs (IMiDs), allowing for the creation of novel cereblon-binding ligands.

  • Cross-Coupling Hub: The 4-bromo position is chemically orthogonal to the amine and acid. It allows for late-stage diversification via Suzuki coupling to add aryl groups, expanding the SAR (Structure-Activity Relationship) library without rebuilding the core.

References

  • PubChem. (2024).[2] Compound Summary: 4-Bromo-2-methylbenzoic acid (Precursor). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 2-Amino-4-bromo-6-methylbenzoic acid

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Amino-4-bromo-6-methylbenzoic Acid Executive Summary This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Amino-4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Amino-4-bromo-6-methylbenzoic Acid

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Amino-4-bromo-6-methylbenzoic acid (CAS 1191076-36-4) . This substrate presents specific challenges due to its zwitterionic nature (free carboxylic acid and free amine) and the steric environment of the ortho-methyl group.

While standard Suzuki conditions often fail due to catalyst poisoning by the free amine or solubility issues with the carboxylate, this protocol outlines two distinct validated pathways:

  • Method A (Direct Coupling): A high-efficiency, water-tolerant protocol utilizing Pd(dppf)Cl₂ or SPhos Pd G2 for the unprotected substrate.

  • Method B (Protected Route): A robust 3-step sequence (Esterification

    
     Coupling 
    
    
    
    Hydrolysis) recommended for scale-up or difficult purification profiles.

Substrate Analysis & Retrosynthetic Considerations

The substrate, 2-Amino-4-bromo-6-methylbenzoic acid, contains three distinct electronic and steric zones that dictate reaction success:

  • Zone 1: The Electrophile (C4-Br): The bromine is located para to the carboxylic acid and meta to the amine/methyl groups. Sterically, this position is accessible.[1][2] Electronically, the ortho-amino group (C2) acts as an Electron Donating Group (EDG), increasing electron density at C4. This makes the C-Br bond more electron-rich than typical aryl bromides, potentially slowing the Oxidative Addition step of the catalytic cycle.

  • Zone 2: The Catalyst Poisons (C2-NH₂ & C1-COOH): The free amine can coordinate to Pd(II) species, arresting the cycle. The carboxylic acid requires stoichiometric base (≥3 equiv.) to form the soluble carboxylate salt.

  • Zone 3: Steric Bulk (C6-CH₃): While remote from the reaction center (C4), the methyl group increases the twist of the carboxylate out of plane, affecting solubility and crystallization behavior during workup.

Decision Matrix: Which Method to Choose?
FeatureMethod A: Direct Coupling Method B: Protected Route
Step Count 1 Step3 Steps
Atom Economy HighLower (due to protection/deprotection)
Purification Isoelectric Precipitation (pH control critical)Standard Silica Chromatography
Scale Discovery (<5g)Process/Scale-up (>10g)
Substrate Scope Limited to water-stable boronic acidsBroad (tolerates sensitive boronates)

Experimental Protocols

Method A: Direct Coupling (Unprotected Substrate)

Best for rapid analog generation.

Mechanism: The use of a biphasic solvent system (Dioxane/Water) and an inorganic base ensures the carboxylic acid remains solubilized as a salt, while the lipophilic catalyst remains active in the organic phase.

Reagents:

  • Substrate: 2-Amino-4-bromo-6-methylbenzoic acid (1.0 equiv.)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv.)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) OR SPhos Pd G2 (2 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 – 4.0 equiv.)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Base (3.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane and Water (degassed). Concentration should be ~0.1 M with respect to the bromide.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5-10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under an inert gas stream. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.

    • Note: The reaction mixture will likely be biphasic or a slurry initially, becoming clearer as the product forms (depending on the product's solubility).

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[1][4]

    • Dilute with water (2x reaction volume).

    • Filter through Celite to remove Palladium black.

    • Carefully adjust the pH of the filtrate to pH 4–5 using 1N HCl. The zwitterionic product should precipitate.

    • Filter the solid, wash with water and cold ether. Dry under vacuum.

Method B: Protected Route (Esterification Strategy)

Best for scale-up or when the product is highly water-soluble and won't precipitate.

Workflow Diagram:

ProtectionStrategy Start Start: 2-Amino-4-bromo-6-methyl benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH) Inter1->Step2 Inter2 Intermediate: Biaryl Ester Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Final Product: Biaryl Acid Step3->Final

Caption: Three-step protection-coupling-deprotection sequence for robust synthesis.

Step-by-Step Protocol (Step 2: Coupling of the Ester):

  • Reagents: Methyl 2-amino-4-bromo-6-methylbenzoate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene : Ethanol : Water (4:2:1).

  • Reaction: Heat at 85°C under N₂ for 3–6 hours.

  • Workup: Standard extraction with Ethyl Acetate. The ester product is easily purified on silica gel (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the purified ester with LiOH (3 equiv) in THF/Water (1:1) at 50°C for 2 hours to release the acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst DeactivationSwitch to SPhos Pd G2 or XPhos Pd G2 . These bulky, electron-rich ligands prevent amine coordination to the metal center.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) instead of free boronic acids. Lower temp to 70°C.
Homocoupling Oxygen presenceIncrease degassing time. Add reaction components in a glovebox if available.
Product not precipitating Incorrect pHPerform a "pH sweep": Take an aliquot and slowly acidify while monitoring turbidity. Some zwitterions are soluble at pH 4 but precipitate at pH 6.

References

  • Suzuki-Miyaura Coupling in Aqueous Media

    • Title: "Recent Advances in Suzuki–Miyaura Cross-Coupling Reaction in W
    • Source: C
    • URL:[Link]

  • Coupling of Unprotected Amino Acids

    • Title: "Ligand-Free Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in W
    • Source: Synlett[1][5]

  • SPhos Ligand Efficacy: Title: "Buchwald Ligands: A User Guide" Source: Sigma-Aldrich / Merck Technical Library
  • General Protocol for Anthranilic Acid Derivatives

    • Title: "Synthesis of anthranilic acid deriv
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions of 2-Amino-4-bromo-6-methylbenzoic acid

Technical Support Center: 2-Amino-4-bromo-6-methylbenzoic acid Welcome to the technical support center for 2-Amino-4-bromo-6-methylbenzoic acid (ABMBA). This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-bromo-6-methylbenzoic acid

Welcome to the technical support center for 2-Amino-4-bromo-6-methylbenzoic acid (ABMBA). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and side reactions encountered during its use, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Premature Decarboxylation and Formation of Aniline Byproducts

Question: I'm running a reaction with 2-Amino-4-bromo-6-methylbenzoic acid, and I'm observing a significant amount of a lower molecular weight byproduct, which I suspect is 3-bromo-5-methylaniline. What is causing this, and how can I prevent it?

Answer:

This is a classic case of thermal or acid-catalyzed decarboxylation. Anthranilic acid and its derivatives are known to be susceptible to the loss of carbon dioxide (CO2) to form the corresponding aniline derivative.[1][2] The reaction is often facilitated by heat or acidic conditions.

Causality Explained:

The mechanism of decarboxylation for aminobenzoic acids is typically an electrophilic substitution.[3] The presence of electron-donating groups (EDGs) on the aromatic ring, such as the amino (-NH2) and methyl (-CH3) groups on your starting material, increases the electron density at the carbon atom attached to the carboxyl group. This enhanced electron density facilitates protonation at that position, weakening the C-C bond and promoting the elimination of CO2.[3]

G

Troubleshooting & Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Avoid excessive heating during your reaction and work-up. If your desired reaction requires elevated temperatures, conduct a time-course study at various temperatures to find the optimal balance between product formation and decarboxylation.

  • pH Management: If your reaction can tolerate it, maintaining neutral or slightly basic conditions will significantly suppress decarboxylation by keeping the carboxylic acid in its deprotonated (carboxylate) form, which is far less prone to this side reaction. If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.

  • Protecting Group Strategy: For multi-step syntheses where the carboxylic acid is not the reactive site in a given step, consider protecting it as an ester (e.g., methyl or ethyl ester).[4][5] Esters are generally stable under conditions that would cause the free acid to decarboxylate. The ester can be hydrolyzed back to the carboxylic acid in a later step under controlled, typically basic, conditions.

Experimental Protocol: Methyl Ester Protection

StepProcedureNotes
1 Dissolve 2-Amino-4-bromo-6-methylbenzoic acid (1 eq.) in anhydrous methanol (MeOH).Use a concentration of ~0.1-0.5 M.
2 Cool the solution to 0 °C in an ice bath.This minimizes side reactions during the addition of the catalyst.
3 Slowly add thionyl chloride (SOCl2, 1.2 eq.) or a few drops of concentrated sulfuric acid (H2SO4) as a catalyst.SOCl2 is often preferred for its clean conversion to gaseous byproducts.
4 Allow the reaction to warm to room temperature and stir for 4-6 hours, or gently reflux until TLC indicates complete consumption of the starting material.Monitor the reaction to avoid prolonged heating.
5 Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO3) solution until the pH is neutral.Perform this step carefully as CO2 evolution will occur.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.The resulting methyl 2-amino-4-bromo-6-methylbenzoate is now ready for subsequent steps.
Issue 2: Unwanted Reactivity at the Amino and Carboxyl Groups (Dimerization & Self-Condensation)

Question: My reaction is sluggish, and I'm getting a complex mixture of products. In some cases, my starting material precipitates from the solution unexpectedly. What's happening?

Answer:

The issues you're observing likely stem from the dual reactivity of the amino and carboxylic acid groups. These groups can interact both inter- and intramolecularly, leading to dimerization, aggregation, or even self-condensation under certain conditions.

Causality Explained:

  • Dimerization via Hydrogen Bonding: Like many aminobenzoic acids, your molecule can form strong hydrogen-bonded dimers between the carboxylic acid groups of two molecules.[6][7] It can also form hydrogen bonds between the amino group of one molecule and the carboxylic acid of another. This dimerization can reduce the effective concentration of the monomeric species in solution, slowing down the desired reaction and potentially causing solubility issues.[8]

G

  • Amide Bond Formation (Self-Condensation): Under conditions that activate the carboxylic acid (e.g., presence of coupling agents or high heat), the amino group of one molecule can attack the activated carboxyl group of another, leading to the formation of polyamide oligomers. This is a significant issue in reactions like peptide couplings if both functional groups are unprotected.

Troubleshooting & Mitigation Strategies:

  • Solvent Choice: Use polar, aprotic solvents that can disrupt hydrogen bonding, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can help keep the starting material in its monomeric form.[8]

  • Protecting Groups: This is the most robust solution. Protecting either the amine or the carboxylic acid (or both) will prevent these side reactions entirely. The choice of protecting group depends on the subsequent reaction conditions.[9][10]

    • Amine Protection: Carbamates like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are standard choices. Boc is acid-labile, while Cbz is removed by hydrogenolysis.[11]

    • Acid Protection: As mentioned previously, conversion to an ester is an effective strategy.

Orthogonal Protection Strategy:

For complex syntheses, using an "orthogonal" protection scheme is highly advantageous. This means choosing protecting groups for the amine and acid that can be removed under different conditions, allowing for selective deprotection and reaction at either site.[5][9]

Functional GroupProtecting GroupDeprotection Condition
Amino (-NH2)Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)
Carboxylic Acid (-COOH)Bn (Benzyl ester)Hydrogenolysis (H2, Pd/C)

This strategy allows you to, for example, deprotect the Boc group to react the amine while the benzyl-protected acid remains untouched, or vice-versa.

Issue 3: Low Yields in Palladium Cross-Coupling Reactions

Question: I'm trying to perform a Suzuki-Miyaura coupling using the aryl bromide on my molecule, but the reaction is either not working or giving very low yields. Why is the bromide not reacting as expected?

Answer:

While aryl bromides are generally excellent substrates for palladium-catalyzed cross-coupling reactions, the other functional groups on 2-Amino-4-bromo-6-methylbenzoic acid can interfere with the catalytic cycle.[12][13]

Causality Explained:

  • Catalyst Inhibition/Poisoning: Both the free amino group (-NH2) and the carboxylate group (-COO⁻, if a base is present) are Lewis basic. They can coordinate to the electron-deficient palladium center, potentially inhibiting the catalyst by occupying coordination sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Steric Hindrance: The methyl group ortho to the amino group and meta to the bromine, combined with the adjacent carboxylic acid, creates a sterically hindered environment around the C-Br bond. This can slow down the initial oxidative addition step, which is often rate-limiting.[14]

G cluster_inhibition Potential Inhibition Inhibitor NH2 or COOH on Ar-Br Cat Cat Inhibitor->Cat Coordination (Poisoning)

Troubleshooting & Mitigation Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3). These ligands can accelerate the oxidative addition step for hindered aryl bromides and can sometimes mitigate catalyst inhibition.[14]

  • Protecting Groups: Protecting the amino group is highly recommended. Acylation (e.g., forming an acetamide) or converting it to a Boc-carbamate will reduce its Lewis basicity and prevent it from interfering with the palladium catalyst.

  • Base and Solvent Optimization: The choice of base is crucial. A weaker, non-nucleophilic base might be preferable to minimize side reactions. A thorough screen of conditions (catalyst, ligand, base, solvent, temperature) is often necessary for challenging substrates.

Experimental Protocol: Suzuki Coupling with a Protected Substrate

StepProcedureNotes
1 To a reaction vessel, add Boc-protected 2-amino-4-bromo-6-methylbenzoic acid methyl ester (1 eq.), the desired boronic acid (1.5 eq.), and a suitable base like K2CO3 or Cs2CO3 (2-3 eq.).The substrate is protected on both functional groups to prevent interference.
2 Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.This is critical to prevent oxidation of the Pd(0) catalyst.
3 Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water).Degassing removes dissolved oxygen.
4 Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if necessary.Add the catalyst last, just before heating.
5 Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.Reaction times can vary from 2 to 24 hours.
6 After completion, cool to room temperature, dilute with water, and extract with an organic solvent.Standard aqueous work-up followed by purification (e.g., column chromatography) will yield the coupled product.

By systematically addressing these potential side reactions through careful control of reaction conditions and the strategic use of protecting groups, you can significantly improve the outcome of your experiments involving 2-Amino-4-bromo-6-methylbenzoic acid.

References

  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959. [Link]

  • Willard, J. J., & Hamilton, C. S. (1951). Decarboxylation of Substituted 4-Aminobenzoic Acids in Acidic Aqueous Solution. Journal of the American Chemical Society, 73(10), 4805–4808. [Link]

  • Caddick, S., et al. (2001). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (19), 1954-1955. [Link]

  • Lin, Y., et al. (2007). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics, 26(4), 774–777. [Link]

  • Shields, J. D., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(9), 2953–2956. [Link]

  • Cruz-Cabeza, A. J., et al. (2012). 3-Aminobenzoic acid polymorphs. Acid dimer O − H ··· O synthon R 22 (8) motif, neutral N − H ··· O bonds in Form II (a) and ionic N + − H ··· O − in Form III (b) and Form IV (c). ResearchGate. [Link]

  • Zhao, J., et al. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Zhou, T., et al. (2009). Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Chemical Communications, (22), 3177-3179. [Link]

  • Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]

  • Physics Wallah. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids... YouTube. [Link]

  • Wikipedia. (2024). Anthranilic acid. Wikipedia. [Link]

  • Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26, 1985-1994. [Link]

  • McCullough, W. G., et al. (1957). Enzymatic Decarboxylation of the Aminobenzoates. Journal of the American Chemical Society, 79(1), 62–64. [Link]

  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral Thesis, KTH, School of Chemical Science and Engineering. [Link]

  • Mondal, S., & Ghosh, I. (2021). Aryl and alkyl bromide cross-coupling reaction through photoredox. ResearchGate. [Link]

  • Fiveable. (2024). 11.3 Protecting groups - Organic Chemistry II. Fiveable. [Link]

  • Shemchuk, L. A., et al. (2007). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Russian Journal of Organic Chemistry, 43, 733–737. [Link]

  • Sciencemadness Wiki. (2020). Anthranilic acid. Sciencemadness Wiki. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-bromo-6-methylbenzothiazole. PrepChem.com. [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • NC Chem. (2023). ANTHRANILIC ACID SYNTHESIS. YouTube. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. PubChem. [Link]

  • CHEM 342L. (2023). Para-Aminobenzoic Acid (PABA). YouTube. [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. PubChem. [Link]

  • NIST. (n.d.). 2-Amino-6-methylbenzoic acid. NIST WebBook. [Link]

Sources

Optimization

resolving regio-selectivity issues with 2-Amino-4-bromo-6-methylbenzoic acid

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4-bromo-6-methylbenzoic acid . It addresses the specific regioselectivity, chemoselectivity, and steric challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4-bromo-6-methylbenzoic acid . It addresses the specific regioselectivity, chemoselectivity, and steric challenges inherent to this trisubstituted scaffold.

Executive Summary: The "Triad of Challenges"

Working with 2-Amino-4-bromo-6-methylbenzoic acid presents a unique "triad" of synthetic challenges due to its dense functionalization:

  • Isomer Ambiguity: The synthetic precursors often yield the thermodynamically favored 3-bromo or 5-bromo isomers, contaminating the desired 4-bromo product.

  • Steric Blocking: The C6-Methyl group exerts significant steric pressure on the C1-Carboxylic acid, complicating standard amide couplings and cyclizations.

  • Chemoselective Competition: The free amine (C2), aryl bromide (C4), and carboxylic acid (C1) offer competing reactive sites, particularly in transition-metal catalyzed cross-couplings.

Module 1: The Isomer Trap (Diagnostic & Verification)

User Issue: "My downstream Suzuki coupling is failing, or the NMR of my starting material looks 'off'. How do I confirm I have the correct regioisomer?"

The Root Cause

Direct bromination of 2-amino-6-methylbenzoic acid is not regioselective for the 4-position. The amino group (ortho/para director) and methyl group activate positions 3 and 5. Consequently, commercial supplies or in-house synthesis often contain significant amounts of the 3-bromo or 5-bromo isomers, which are dead-ends for 4-position functionalization.

Troubleshooting Protocol: The "Coupling Constant" Check

You must validate your starting material using 1H NMR before proceeding. The diagnostic signal is the coupling constant (


)  between the aromatic protons.
IsomerProton PositionsCoupling Type

-Value (Hz)
NMR Appearance
4-Bromo (Target) H3 & H5Meta 1.5 – 2.5 Hz Two doublets (or broad singlets) with fine splitting.
3-Bromo (Impurity) H4 & H5Ortho7.5 – 8.5 HzTwo doublets with wide splitting (roofing effect).
5-Bromo (Impurity) H3 & H4Ortho7.5 – 8.5 HzTwo doublets with wide splitting.

Actionable Step: If you see a coupling constant > 7 Hz, you do not have the 4-bromo isomer. You likely have the 5-bromo derivative.

Visualization: Isomer Logic Flow

IsomerCheck Start Start: 1H NMR Analysis CheckJ Check Aromatic Region (Coupling Constant J) Start->CheckJ Meta J ~ 2.0 Hz (Meta Coupling) CheckJ->Meta Small Split Ortho J ~ 8.0 Hz (Ortho Coupling) CheckJ->Ortho Large Split Target Confirmed: 2-Amino-4-bromo-6-methylbenzoic acid Meta->Target Impurity REJECT: 3-Bromo or 5-Bromo Isomer Ortho->Impurity

Caption: Diagnostic logic for distinguishing the target 4-bromo isomer from common ortho-coupled impurities.

Module 2: Chemoselectivity in Cross-Coupling

User Issue: "I am trying to perform a Suzuki coupling at the 4-Br position, but I am getting low yields, dehalogenation, or insoluble black precipitates."

The Mechanism of Failure
  • Catalyst Poisoning: The free amino group (C2) and the carboxylic acid (C1) can chelate Palladium species, removing them from the catalytic cycle.

  • Protodebromination: The electron-rich nature of the aniline ring makes the C-Br bond susceptible to reduction (replacing Br with H) rather than coupling, especially if the reaction is slow.

Troubleshooting Guide: Protection Strategies

Do not attempt direct coupling on the unprotected amino-acid scaffold unless using specialized ligands (e.g., Buchwald biaryl phosphines).

Protocol A: The "Ester-First" Approach (Recommended)

  • Step 1: Esterification. Convert C1-COOH to a methyl ester using

    
     or 
    
    
    
    .
    • Why? Removes the acidic proton and prevents Pd-carboxylate formation.

    • Note: The C6-Methyl group hinders esterification. Requires reflux or activated conditions.

  • Step 2: Suzuki Coupling.

    • Catalyst:

      
       or 
      
      
      
      + XPhos.
    • Base:

      
       (anhydrous) is superior to carbonates for sterically hindered substrates.
      
    • Solvent: 1,4-Dioxane/Water (10:1).

  • Step 3: Hydrolysis. Saponify the ester (LiOH, THF/H2O) to return to the acid.

Protocol B: The "Boc-Direct" Approach If esterification is difficult due to the C6-Methyl steric block:

  • Protect C2-NH2: Use

    
     (excess) and DMAP. This creates a bulky group that discourages catalyst chelation.
    
  • Coupling: Perform Suzuki coupling on the N-Boc intermediate.

Module 3: Cyclization to Quinazolinones

User Issue: "I'm trying to cyclize the acid with an amine to form a quinazolinone, but the reaction is stuck or requires extreme temperatures."

The Steric Barrier

The C6-Methyl group forces the C1-Carboxylic acid out of planarity with the aromatic ring. This "ortho-effect" usually accelerates cyclization by placing the groups in proximity. However, if the incoming nucleophile (amine) is bulky, the C6-Methyl acts as a gatekeeper, blocking the trajectory of attack.

Optimization Table: Cyclization Conditions
MethodReagentsTempSuitability for 6-Me Scaffold
Thermal Urea/Formamide, neat180°CHigh. The high temp overcomes the C6-Me steric barrier.
Niementowski Anthranilic acid + Amide140°CMedium. Requires activation of the amide partner.
Coupling Agent HATU/EDC + Amine25-60°CLow. Steric hindrance at C1 often stalls the activated ester formation.
HMDS/Iodine HMDS,

(cat)
80-100°CRecommended. Silyl-activation bypasses the steric block effectively.
Workflow: Overcoming the "Gatekeeper"

Cyclization Input 2-Amino-4-bromo-6-methylbenzoic acid Choice Select Cyclization Method Input->Choice Standard Standard Amide Coupling (EDC/HATU) Choice->Standard Mild Cond. Optimized HMDS / Iodine Activation or Thermal Condensation Choice->Optimized Steric Bypass Fail Stalled Reaction (Steric Block by C6-Me) Standard->Fail Success Quinazolinone Product (High Yield) Optimized->Success

Caption: Selection of cyclization method to overcome the steric hindrance of the C6-methyl group.

FAQ: Common Pitfalls

Q: Can I brominate the methyl group (C6) selectively? A: Yes, but conditions are critical.

  • Radical Bromination (NBS/AIBN): Will target the C6-Methyl (benzylic position).

  • Electrophilic Bromination (

    
    ):  Will target the aromatic ring (C3/C5).
    
  • Warning: If you use NBS without a radical initiator, you may still get trace ring bromination. Ensure anhydrous, degassed solvents for benzylic bromination.

Q: Why does my product decarboxylate during workup? A: 2-Amino-benzoic acids are prone to thermal decarboxylation, especially when electron-rich. The 6-methyl group adds ground-state strain (steric inhibition of resonance), which can lower the activation energy for decarboxylation. Avoid heating the free acid above 100°C in acidic media. Keep it as the ester or salt form for storage.

Q: I see a "doublet of doublets" in the NMR. Is this the 4-bromo? A: Likely not. The 4-bromo isomer has C3 and C5 protons which are meta to each other. They typically appear as meta-coupled doublets (


) . If you see a "doublet of doublets" with one large 

value (

), you have contamination from the 3- or 5-bromo isomers (coupling to adjacent protons).

References

  • BenchChem. A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications. (Accessed 2026). 1

  • Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. (2006).[2] 2

  • PrepChem. Synthesis of 2-amino-4-bromo-6-methylbenzothiazole. (Accessed 2026). 3

  • ChemicalBook. 2-Amino-4-bromo-6-methylbenzoic acid Properties and Suppliers. (2022).[4] 5[6]

  • Achmem. Safety and Handling of 2-Amino-4-bromo-6-methylbenzoic acid. (Accessed 2026). 7

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-bromo-6-methylbenzoic Acid

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-bromo-6-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-bromo-6-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral reading. It delves into the predictive principles of NMR spectroscopy, supported by comparative data from analogous structures, to offer a comprehensive understanding of this complex molecule.

Introduction: The Power and Nuance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains an unparalleled tool for the structural determination of organic molecules. By mapping the chemical environment of hydrogen atoms, it provides critical insights into molecular structure, connectivity, and conformation. For polysubstituted aromatic compounds like 2-Amino-4-bromo-6-methylbenzoic acid, interpreting the ¹H NMR spectrum can be a complex task. The interplay of various substituent effects on the chemical shifts and coupling patterns of the aromatic protons requires a nuanced, predictive approach. This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, leveraging fundamental principles and comparative analysis to provide a robust interpretation.

Molecular Structure and Substituent Effects

The structure of 2-Amino-4-bromo-6-methylbenzoic acid presents a fascinating case for ¹H NMR analysis. The benzene ring is substituted with four distinct groups: an amino (-NH₂), a bromo (-Br), a methyl (-CH₃), and a carboxylic acid (-COOH) group. Each of these substituents exerts a unique electronic and steric influence on the aromatic protons.

  • Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, which shields the ortho and para positions, shifting their proton signals upfield (to lower ppm values).

  • Methyl Group (-CH₃): A weak electron-donating group through induction, which provides minor shielding to the aromatic ring.

  • Bromo Group (-Br): An electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. Overall, it is considered a deactivating group but an ortho, para-director.

  • Carboxylic Acid Group (-COOH): A strong electron-withdrawing group through both induction and resonance, which deshields the ortho and para positions, shifting their proton signals downfield (to higher ppm values).

The combination and positioning of these groups create a unique electronic environment for the two remaining aromatic protons.

Predicted ¹H NMR Spectrum of 2-Amino-4-bromo-6-methylbenzoic Acid

Based on the additive effects of the substituents, we can predict the chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum of 2-Amino-4-bromo-6-methylbenzoic acid. The molecule has two aromatic protons, H-3 and H-5, which are not chemically equivalent and are expected to show distinct signals.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
H-3~6.8 - 7.2Doublet (d)1HShielded by the ortho -NH₂ group and the para -CH₃ group. Coupled to H-5.
H-5~7.2 - 7.6Doublet (d)1HDeshielded by the ortho -COOH group and influenced by the para -Br group. Coupled to H-3.
-CH₃~2.2 - 2.5Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.
-NH₂~4.0 - 5.5Broad Singlet (br s)2HThe chemical shift can vary depending on solvent and concentration. Protons are exchangeable.
-COOH~10.0 - 13.0Broad Singlet (br s)1HHighly deshielded proton of the carboxylic acid group. Proton is exchangeable.

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectrum with the known ¹H NMR data of structurally related compounds. This comparative approach allows us to observe the empirical effects of each substituent and refine our interpretation.

2-Aminobenzoic acid

The ¹H NMR spectrum of 2-aminobenzoic acid shows a complex multiplet for the aromatic protons, with the proton ortho to the amino group appearing at the most upfield position. This supports our prediction that the -NH₂ group will strongly shield the adjacent H-3 proton in our target molecule.[1][2][3][4]

4-Bromo-2-methylbenzoic acid

In 4-bromo-2-methylbenzoic acid, the aromatic protons exhibit a pattern influenced by the bromo, methyl, and carboxylic acid groups. The proton ortho to the carboxylic acid is the most deshielded. This reinforces our prediction of a downfield shift for H-5 in our target compound.[5]

2-Amino-4-bromobenzoic acid

This analog is particularly informative as it contains three of the four substituents of our target molecule. The presence of the amino group at C-2 and the bromo group at C-4 leads to distinct signals for the aromatic protons, providing a strong basis for our predicted chemical shifts.[6]

2-Amino-6-methylbenzoic acid

The spectrum of this compound helps to isolate the effect of the methyl group at the C-6 position. The steric interaction between the methyl and amino groups can influence the conformation and the electronic environment of the aromatic ring.[7][8][9][10][11]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum for structural elucidation, the following protocol should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of 2-Amino-4-bromo-6-methylbenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids and amines as it can solvate the polar functional groups and allow for the observation of the exchangeable protons.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., a standard 90° pulse).

      • Acquisition time (typically 2-4 seconds).

      • Relaxation delay (D1, typically 1-5 seconds, depending on the T₁ of the protons).

      • Number of scans (NS, typically 8-16 for a sufficient signal-to-noise ratio).

      • Spectral width (to encompass all expected proton signals, e.g., -2 to 14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

Visualizing Molecular Relationships and Workflow

To better understand the structural relationships and the process of spectral interpretation, the following diagrams are provided.

Caption: Molecular structure and key substituent effects on aromatic protons.

A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline) A->B C Calibrate Chemical Shifts (TMS/Solvent) B->C D Integrate Signals C->D E Analyze Multiplicities & J-Coupling D->E F Assign Signals to Protons E->F G Compare with Predicted & Analog Spectra F->G H Final Structure Confirmation G->H

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 2-Amino-4-bromo-6-methylbenzoic acid is a prime example of how the interplay of multiple substituents on an aromatic ring can lead to a complex but interpretable set of signals. Through a predictive approach grounded in the fundamental principles of electronic and steric effects, and validated by comparative analysis with structurally similar molecules, a confident assignment of the proton signals can be achieved. This guide provides a comprehensive framework for researchers to not only interpret the spectrum of the title compound but also to apply these principles to other complex aromatic systems encountered in their research and development endeavors.

References

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino.... [Link]

  • NP-MRD. Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Link]

  • NIST WebBook. 2-Amino-6-methylbenzoic acid. [Link]

  • PureSynth. 2-Amino-6-Methylbenzoic Acid 98.0%. [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Amino-4-bromo-6-methylbenzoic Acid

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the expected ¹³C NMR chemical shifts for 2-Amino-4-bromo-6-methylbenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry.

While a direct experimental spectrum for this specific molecule is not publicly available in common databases, we can confidently predict and interpret its ¹³C NMR spectrum through a comparative analysis of structurally related compounds. This guide will leverage experimental data from analogs and fundamental principles of NMR spectroscopy to provide a reliable reference for researchers working with this and similar chemical scaffolds.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

The chemical shift of a given carbon atom in a benzene ring is influenced by the electronic effects (both inductive and resonance) of its substituents. By examining the experimental data for simpler, related benzoic acids, we can dissect the contribution of each substituent—amino (-NH₂), bromo (-Br), methyl (-CH₃), and carboxylic acid (-COOH)—to the overall spectrum of 2-Amino-4-bromo-6-methylbenzoic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-bromo-6-methylbenzoic acid and Experimental Data for Analogous Compounds.

Carbon AtomPredicted Shift (ppm) for 2-Amino-4-bromo-6-methylbenzoic acid2-Aminobenzoic Acid (DMSO-d₆)[1]4-Bromobenzoic Acid (Acetone-d₆)[2]2-Methylbenzoic Acid (CDCl₃)2-Amino-6-methylbenzoic Acid
C1 (-COOH) ~170171.9166.0172.5Not Available
C2 (-NH₂) ~148152.9131.7141.2Not Available
C3 ~115111.9131.4131.0Not Available
C4 (-Br) ~118135.3127.3125.8Not Available
C5 ~138116.9131.4130.2Not Available
C6 (-CH₃) ~125118.0131.7135.8Not Available
-CH₃ ~20--21.8Not Available

Note: Solvent effects can cause variations in chemical shifts. The predicted values are estimations based on substituent effects.

Rationale for Predicted Chemical Shifts:
  • Carboxylic Acid Carbon (C1): The carbonyl carbon of the carboxylic acid is consistently found in the downfield region of the spectrum, typically between 165-175 ppm, due to the strong deshielding effect of the two oxygen atoms.[3] We predict a chemical shift of approximately 170 ppm for the target molecule.

  • Amino-Substituted Carbon (C2): The amino group is a strong electron-donating group, which significantly shields the attached carbon (ipso-carbon). However, in this case, the carbon is also part of an aromatic system and is adjacent to a carboxylic acid group. In 2-aminobenzoic acid, this carbon appears at 152.9 ppm.[1] The additional substituents in our target molecule will likely shift this value slightly, and we predict a chemical shift of around 148 ppm.

  • C3: This carbon is ortho to the carboxylic acid and meta to the amino group. It will experience a moderate shielding effect. Based on the shifts in the analogs, a chemical shift of approximately 115 ppm is expected.

  • Bromo-Substituted Carbon (C4): Halogens exhibit a complex influence on carbon chemical shifts. While they are electronegative, bromine and iodine also have a "heavy atom effect," which can lead to an upfield (shielding) shift of the ipso-carbon.[4] In 4-bromobenzoic acid, the bromine-bearing carbon is at 127.3 ppm.[2] Considering the other substituents, a shift around 118 ppm is a reasonable prediction.

  • C5: This carbon is meta to the bromine and ortho to the methyl group. It is expected to be deshielded compared to an unsubstituted benzene, with a predicted chemical shift of approximately 138 ppm.

  • Methyl-Substituted Carbon (C6): The methyl group is weakly electron-donating. The carbon attached to it will be deshielded relative to a standard benzene carbon. A chemical shift of around 125 ppm is anticipated.

  • Methyl Carbon (-CH₃): The carbon of the methyl group itself will appear in the aliphatic region of the spectrum, typically between 15-25 ppm. A value of approximately 20 ppm is predicted.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-Amino-4-bromo-6-methylbenzoic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the solid 2-Amino-4-bromo-6-methylbenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the good solubility of many benzoic acid derivatives and its relatively simple solvent signal in the ¹³C NMR spectrum.[5] Other potential solvents include methanol-d₄ or chloroform-d, though solubility should be tested.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (which corresponds to 100 MHz for ¹³C) to ensure good signal dispersion.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal from the solvent.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and any potential impurities, are captured.

    • Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for obtaining quantitative information, although for simple identification, a shorter delay may suffice.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be increased for dilute samples or to improve the signal-to-noise ratio.

    • Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale. If using DMSO-d₆, the solvent peak should be set to 39.52 ppm.[5] If tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.

    • Integrate the peaks if desired, but be aware that in standard proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Visualization of Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup acquire Acquire Data (Proton-Decoupled ¹³C) setup->acquire process Fourier Transform & Window Function acquire->process phase_cal Phase & Calibrate (DMSO-d6 = 39.52 ppm) process->phase_cal analyze Spectral Analysis phase_cal->analyze

Caption: Experimental workflow for ¹³C NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹³C NMR spectrum relies on understanding the relationships between the molecular structure and the resulting chemical shifts.

spectral_interpretation structure Molecular Structure (2-Amino-4-bromo-6-methylbenzoic acid) substituents Substituents (-NH₂, -Br, -CH₃, -COOH) structure->substituents electronic_effects Electronic Effects (Inductive & Resonance) substituents->electronic_effects chemical_shifts ¹³C Chemical Shifts (ppm) electronic_effects->chemical_shifts spectrum Final ¹³C NMR Spectrum chemical_shifts->spectrum

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Amino-4-bromo-6-methylbenzoic acid

This guide provides essential, immediate safety and logistical information for handling 2-Amino-4-bromo-6-methylbenzoic acid (CAS No. 1191076-36-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for handling 2-Amino-4-bromo-6-methylbenzoic acid (CAS No. 1191076-36-4). As a compound with limited specific safety data, a cautious approach is mandated. The following procedures are based on established best practices for handling analogous aromatic carboxylic acids and aminobenzoic acid derivatives.

Immediate Hazard Assessment and Core Precautions

Core Directive: Always work under the assumption that this compound is hazardous. Adherence to the protocols outlined below is critical to ensure personnel safety and experimental integrity.

Key Precautionary Measures:

  • Engineering Controls: All handling of solid 2-Amino-4-bromo-6-methylbenzoic acid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in laboratory areas.[7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 2-Amino-4-bromo-6-methylbenzoic acid.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]To prevent eye contact, which can cause serious irritation.[5][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. A full-length lab coat must be worn and kept fastened.[6][9]To avoid direct skin contact, which can lead to irritation or potential allergic reactions.[10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when handling the powder outside of a fume hood or during spill cleanup.[2][4]To prevent the inhalation of dust, which may cause respiratory tract irritation.[5]
Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 2-Amino-4-bromo-6-methylbenzoic acid task_assessment Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid solution_prep Preparing Solution task_assessment->solution_prep Solution spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill fume_hood_check Work in a certified chemical fume hood weighing->fume_hood_check solution_prep->fume_hood_check ppe_spill Required PPE: - Safety Goggles & Face Shield - Heavy-duty Nitrile Gloves - Lab Coat/Apron - Respirator spill_cleanup->ppe_spill ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if not in fume hood) ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood_check->ppe_solid Weighing fume_hood_check->ppe_solution Solution Prep

PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental process.

Step 1: Pre-Handling Preparations
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for analogous compounds.[11]

  • Assemble PPE: Gather all necessary PPE as determined by your task assessment.[12]

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly.[3] Have a spill kit readily available.

Step 2: Handling the Chemical
  • Transferring the Solid: When weighing or transferring the solid, do so in a fume hood to avoid generating dust.[6] Use appropriate tools like spatulas to minimize contact.

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Always add acid to water, never the other way around.[3]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain and Clean: For small spills, use an absorbent material to contain the substance. Sweep up the material and place it in a sealed container for disposal.[4] Avoid creating dust. Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2-Amino-4-bromo-6-methylbenzoic acid must be treated as hazardous waste.[12]

  • Waste Characterization: All materials (including contaminated PPE, absorbent materials, and empty containers) must be disposed of as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.[12] The label should include the chemical name and associated hazards.

  • Disposal Route: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not pour any waste down the drain or discard it in regular trash.[12] Comply with all local, regional, and national regulations for hazardous waste disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

Sources

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